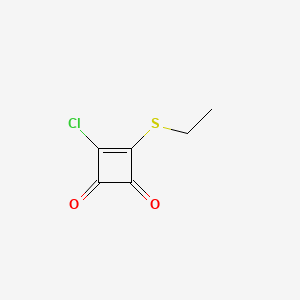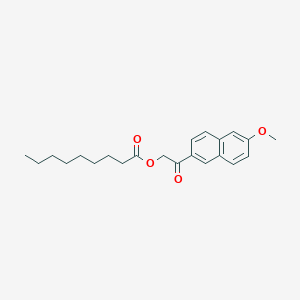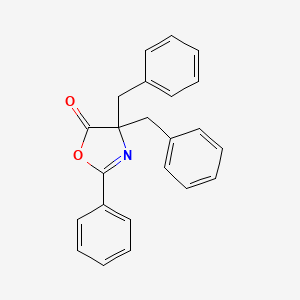
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- is a synthetic organic compound belonging to the oxazolone family. Oxazolones are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. This particular compound features a phenyl group and two phenylmethyl groups, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α-amino acids: This method involves the reaction of α-amino acids with acyl chlorides or anhydrides to form oxazolones.
Condensation reactions: Condensation of aldehydes or ketones with amino acids or their derivatives can also yield oxazolones.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- would depend on its specific interactions with molecular targets. Generally, oxazolones can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
5(4H)-Oxazolone, 2-phenyl-4-methyl-: Similar structure but with a single methyl group.
5(4H)-Oxazolone, 2-phenyl-4,4-dimethyl-: Similar structure with two methyl groups.
Uniqueness
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which may confer distinct chemical properties and reactivity compared to other oxazolones.
Properties
CAS No. |
135906-34-2 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4,4-dibenzyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H19NO2/c25-22-23(16-18-10-4-1-5-11-18,17-19-12-6-2-7-13-19)24-21(26-22)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
OWFMOQDESWDIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)OC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
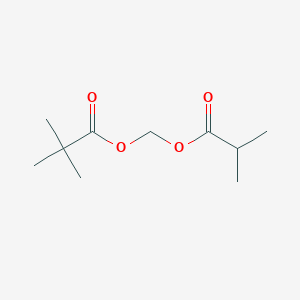
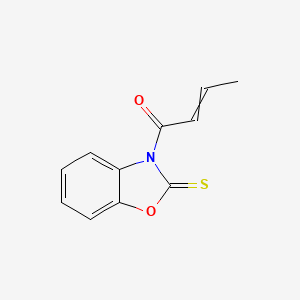
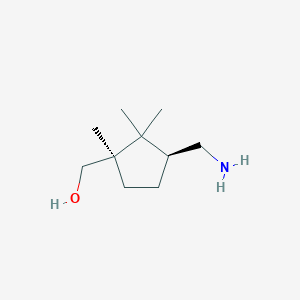
dimethylsilane](/img/structure/B14280037.png)
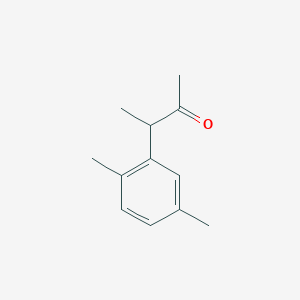
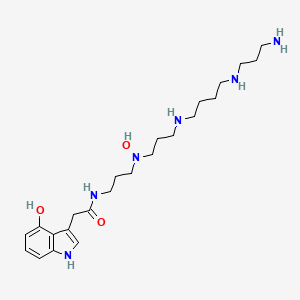
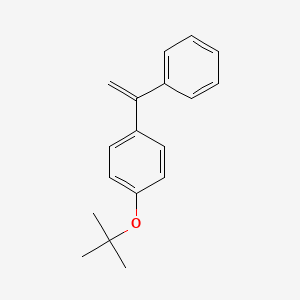
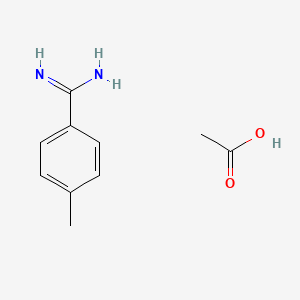
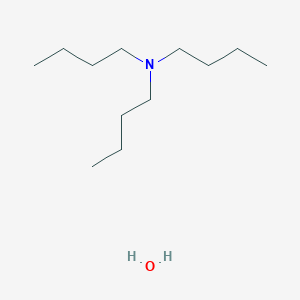
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
